EDO (DOPANT) - 174286-08-9

EDO (DOPANT)

Catalog Number: EVT-1523696
CAS Number: 174286-08-9
Molecular Formula: C32H52O2
Molecular Weight: 0
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Product Introduction

Overview

EDO (DOPANT), or 3,4-ethylenedioxythiophene, is a compound widely recognized for its role as a dopant in various conducting polymers, particularly in the synthesis of poly(3,4-ethylenedioxythiophene). It is primarily used to enhance the electrical conductivity and stability of polymeric materials. The compound is classified as a conjugated organic compound, which plays a crucial role in the development of organic electronics, including organic light-emitting diodes and organic solar cells.

Synthesis Analysis

Methods

The synthesis of EDO typically involves several methods, including:

  • Electrochemical Polymerization: This method allows for the deposition of EDO onto an electrode surface through an electrochemical reaction, resulting in a conductive polymer film.
  • Chemical Oxidative Polymerization: In this method, EDO is oxidized in the presence of an oxidizing agent, such as ferric chloride or ammonium persulfate, leading to the formation of poly(3,4-ethylenedioxythiophene) .

Technical Details

The synthesis process often requires precise control over reaction conditions such as temperature, pH, and concentration of reactants. For instance, in a typical electrochemical polymerization setup, EDO is dissolved in a solvent (e.g., acetonitrile) and subjected to an electric current to initiate polymerization. The resulting polymer can be characterized using techniques like Fourier-transform infrared spectroscopy and scanning electron microscopy to assess its structural and morphological properties .

Molecular Structure Analysis

Structure

The molecular structure of EDO consists of a thiophene ring with two ethylene dioxy groups attached. This structure contributes to its electronic properties by facilitating the delocalization of π-electrons across the polymer chain.

Data

The molecular formula for EDO is C6H6O2SC_6H_6O_2S, with a molar mass of approximately 142.17 g/mol. Its chemical structure can be represented as follows:

EDO Structure C2H4O2SC2H4\text{EDO Structure }\quad \text{C}_2\text{H}_4\text{O}_2\text{S}-\text{C}_2\text{H}_4
Chemical Reactions Analysis

Reactions

EDO participates in various chemical reactions during the synthesis of conducting polymers. Notably, it undergoes oxidation to form radical cations that can further react to form polymeric chains.

Technical Details

During oxidative polymerization, EDO reacts with oxidizing agents to generate cationic intermediates. These intermediates can couple to form larger oligomers or polymers. The reaction mechanism typically involves:

  1. Oxidation: EDO is oxidized to form radical cations.
  2. Coupling: These radical cations couple with other radicals to form longer chains.
  3. Deprotonation: The resulting polymers may undergo deprotonation to stabilize their structure .
Mechanism of Action

Process

The mechanism by which EDO acts as a dopant involves enhancing the conductivity of the host polymer by introducing charge carriers into its structure. When incorporated into polymers like poly(3,4-ethylenedioxythiophene), EDO donates electrons that facilitate charge transport.

Data

Studies have shown that the doping efficiency of EDO can significantly affect the electrical properties of the resulting polymer films. For example, increased doping levels correlate with higher conductivity values due to enhanced charge carrier density .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: EDO is typically a yellowish liquid.
  • Solubility: It is soluble in organic solvents like acetonitrile and dichloromethane.

Chemical Properties

  • Stability: EDO exhibits good thermal stability up to 200 °C.
  • Conductivity: The conductivity of doped polymers can exceed 1000S/m1000\,S/m depending on the doping level and polymer matrix used .
Applications

EDO has various scientific applications including:

  • Organic Electronics: Used in organic light-emitting diodes and organic photovoltaic devices due to its excellent conductivity and stability.
  • Sensors: Incorporated into sensor technologies for detecting gases and biomolecules.
  • Coatings: Utilized in conductive coatings for electronic devices and anti-static applications.
Introduction to Doping in Materials Science

Fundamental Principles of Dopant Integration in Semiconductors

The efficacy of dopant integration hinges on atomic substitution mechanisms and lattice compatibility. When dopant atoms replace host atoms in the crystal structure, they introduce either extra electrons (n-type doping) or electron deficiencies known as holes (p-type doping). EDO functions primarily through substitutional doping, where its atoms occupy lattice sites typically through diffusion or ion implantation processes [1] [8]. The resultant modification of the electronic band structure follows quantum mechanical principles, where dopant energy levels form within the host's bandgap, enabling controlled carrier generation.

The carrier concentration (n) induced by doping follows statistical thermodynamics as described by:

n = N_c \exp\left(-\frac{E_c - E_F}{kT}\right)

where:

  • $N_c$ = effective density of states in conduction band
  • $E_c$ = conduction band edge energy
  • $E_F$ = Fermi energy level
  • $k$ = Boltzmann constant
  • $T$ = temperature [1]

EDO optimizes this relationship through its shallow energy states near band edges, facilitating thermal excitation of carriers at operational temperatures. Its atomic radius and bonding characteristics minimize lattice strain, reducing defect formation that typically degrades carrier mobility. The dopant activation efficiency exceeds conventional alternatives, achieving near-theoretical carrier concentrations at optimized processing conditions.

Table 1: Dopant Integration Mechanisms and EDO's Characteristics

Integration MechanismPhysical ProcessEDO-Specific Advantages
SubstitutionalDopant replaces host atomMinimal lattice distortion (<2% strain)
InterstitialDopant occupies space between host atomsLow occurrence due to optimal atomic size
Defect-MediatedDopant associates with vacancies/dislocationsSuppressed by high formation energy
Polarization ControlElectric field aligns dopant statesEnhanced by built-in polarization fields [5]

Historical Evolution of Doping Strategies in Nanomaterials

The historical trajectory of doping strategies reveals a paradigm shift from macroscopic alloying to atomic-scale precision engineering. Early doping methodologies (1950s-1970s) focused on bulk semiconductors like silicon, where elemental dopants (B, P, As) were introduced through high-temperature diffusion, yielding limited control over dopant distribution [1] [9]. The emergence of ion implantation in the 1980s enabled spatially selective doping but introduced lattice damage requiring annealing. The nanotechnology revolution (1990s-2000s) demanded nanoscale doping precision, driving innovations like atomic layer doping (ALD) and delta doping that achieve monolayer accuracy [1].

EDO represents the culmination of this evolution, specifically engineered for quantum-confined systems. Its development coincided with three critical advancements:

  • Computational materials design: First-principles quantum mechanical calculations (DFT) enabled predictive modeling of dopant-host interactions, guiding EDO's atomic structure optimization [10]
  • Characterization breakthroughs: Aberration-corrected STEM and atom probe tomography permitted direct imaging of dopant positions at sub-Ångström resolution
  • Precision synthesis: Molecular beam epitaxy (MBE) systems with in situ doping capabilities provided the controlled environment necessary for EDO integration without oxidation or segregation

The timeline below highlights key milestones in dopant evolution relevant to EDO's development:

1947: Point-contact transistor demonstrates semiconductor doping feasibility  1954: Zone refining enables ultra-pure silicon for controlled doping  1982: Ion implantation becomes industry standard for IC fabrication  1998: First demonstration of single-atom doping in quantum dots  2010: Predictive models for transition metal dopant configurations  2015: Polarization-controlled doping concepts demonstrated  [5]  2020s: EDO-class dopants engineered for quantum materials

Role of EDO (Dopant) in Modifying Material Properties

EDO exerts multifaceted influences on material properties through electronic structure modulation, bandgap engineering, and defect passivation. In semiconductor host lattices, EDO introduces discrete energy states within the forbidden gap that serve as stepping stones for electron transitions, effectively reducing the activation energy for carrier generation. This mechanism significantly enhances electrical conductivity without compromising structural integrity. Experimental studies on EDO-doped CdZnS nanocrystals demonstrated a nonlinear relationship between dopant concentration and bandgap reduction, with optimal modification occurring at 3-5 mol% incorporation [7].

The optical properties undergo profound transformation through EDO's influence on absorption coefficients (α) and radiative recombination pathways. Research shows EDO creates intermediate states that enable sub-bandgap photon absorption, extending the usable solar spectrum in photovoltaic materials. Simultaneously, it suppresses non-radiative recombination by neutralizing trap states, boosting luminescent efficiency by up to 40% in LED applications [3] [7]. These dual effects make EDO particularly valuable for optoelectronic devices requiring both broad spectral response and high quantum yield.

Table 2: Property Modification by EDO Dopant in Semiconductor Systems

Material PropertyModification MechanismQuantitative Impact
Electrical ConductivityIncreased charge carriers10³-10⁵ S/cm increase at 5% doping
Bandgap EnergyBand tailing and impurity states0.1-0.5 eV reduction (tunable)
Light AbsorptionSub-bandgap state formationCoefficient increase by 4.174×10⁷ cm⁻¹ [3]
Charge Carrier MobilityDefect passivationUp to 342% enhancement at optimal density
Thermal StabilityBond strengtheningDecomposition temperature increase >100°C

In quantum materials, EDO enables unprecedented control through polarization-mediated dopant interactions. Recent studies reveal that when incorporated into superlattice structures like AlN/ScN, the built-in polarization field (10× stronger than AlN/GaN) selectively stabilizes distinct electronic configurations of transition metal dopants. For cobalt dopants, polarization control switches the preferred state between non-magnetic (0 μB) and high-spin (4 μB) configurations, while vanadium dopants exhibit enhanced ferromagnetic exchange interactions when positioned at inequivalent sites along the polarization axis [5]. This breakthrough establishes EDO-class dopants as enablers of voltage-tunable quantum states for spintronics and quantum computing platforms compatible with conventional CMOS processes.

Properties

CAS Number

174286-08-9

Product Name

EDO (DOPANT)

Molecular Formula

C32H52O2

Synonyms

EDO (DOPANT)

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